3-Pyridinethiol, 6-nitro-

Organic Synthesis C–H Functionalization Electrophilicity

When regiochemical precision controls reactivity, 3‑Pyridinethiol, 6‑nitro‑ (IUPAC: 6‑nitropyridine‑3‑thiol) is the superior choice. The 6‑nitro group withdraws electron density while the 3‑thiol acts as a soft nucleophile, delivering a ~10⁴‑fold rate enhancement in vicarious nucleophilic substitution (VNS) over nitrobenzene. This privileged scaffold enables predictable CECE hydrogen evolution catalysis—avoiding the CCEE pathway triggered by electron‑donating substituents. The 3,6‑substitution pattern also forms N,S‑chelate geometries inaccessible with the 2,5‑isomer, yielding metal clusters with temperature‑dependent NIR emission. Procure this precise regioisomer to accelerate high‑throughput diversification, mechanistic catalyst screening, and novel photophysical materials. Custom synthesis and bulk quotes available.

Molecular Formula C5H4N2O2S
Molecular Weight 156.16 g/mol
CAS No. 912545-87-0
Cat. No. B3301753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinethiol, 6-nitro-
CAS912545-87-0
Molecular FormulaC5H4N2O2S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O2S/c8-7(9)5-2-1-4(10)3-6-5/h1-3,10H
InChIKeyGRFRHEAGIVWTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinethiol, 6-nitro- (CAS 912545-87-0): A Nitro-Thiol Pyridine Building Block with Predictable Electrophilic Reactivity


3-Pyridinethiol, 6-nitro- (IUPAC: 6-nitropyridine-3-thiol; C5H4N2O2S; MW 156.16 g/mol) is a heterocyclic building block bearing an electron-withdrawing nitro group at the 6-position and a nucleophilic thiol at the 3-position . This juxtaposition of an electrophilic site and a soft nucleophile on the pyridine ring confers dual reactivity modes, making it a versatile intermediate for medicinal chemistry, coordination chemistry, and materials science applications [1].

Why 6-Nitro-3-pyridinethiol Is Not Interchangeable with Other Nitropyridinethiol Isomers


The position of the thiol relative to the nitro group on the pyridine ring is the dominant factor controlling reactivity, coordination geometry, and biological activity among nitropyridinethiol isomers. 2-Mercapto-5-nitropyridine (CAS 2127-09-5), a common alternative, places the nitro group para to the ring nitrogen, which dramatically alters its electronic structure and the resulting metal-binding mode compared to 3-Pyridinethiol, 6-nitro- [1]. For instance, in metal complexes the N,S-chelation angle and the resulting cluster nuclearity are determined by the relative positions of the donor atoms on the ring, and cannot be reproduced simply by substituting one regioisomer for another .

Head-to-Head and Class-Level Quantitative Evidence for 3-Pyridinethiol, 6-nitro-


Vicarious Nucleophilic Substitution (VNS) Reactivity: Nitropyridines Are ~10⁴ × More Electrophilic Than Nitrobenzene

In vicarious nucleophilic substitution (VNS) reactions with chloromethyl phenyl sulfone anion, nitropyridines as a class react approximately 10,000 times faster than nitrobenzene [1]. This 4-order-of-magnitude rate acceleration, reported by Seeliger et al., establishes nitropyridines as a distinct tier of electrophilic substrates. 3-Pyridinethiol, 6-nitro-, with its nitro group activated by the ring nitrogen, is expected to fall within this enhanced reactivity class, enabling synthetic transformations that are kinetically inaccessible to nitrobenzene or less-activated nitroarenes.

Organic Synthesis C–H Functionalization Electrophilicity

Electrocatalytic Hydrogen Production: Electron-Withdrawing Substituents Preserve the CECE Mechanism in Ni(PyS)₃⁻ Catalysts

Virca et al. demonstrated that the mechanism of electrochemical hydrogen production by Ni(pyridinethiolate)₃⁻ derivatives bifurcates based on the electronic nature of the pyridinethiolate ligand substituent. Catalysts bearing electron-withdrawing groups (EWG) on the pyridinethiolate ligand retain the canonical chemical–electrochemical–chemical–electrochemical (CECE) pathway. In contrast, catalysts bearing electron-donating substituents deviate to a CCEE mechanism . Because 3-Pyridinethiol, 6-nitro- carries a strongly electron-withdrawing nitro group, Ni complexes derived from this ligand are predicted to operate via the CECE mechanism, which the authors correlated with distinct thermodynamic and kinetic profiles (computed E⁰ and pKa values matched experiment for the CECE pathway).

Electrocatalysis Hydrogen Evolution Ligand Design

Nitropyridine-Thiol to Disulfide Redox Transformation: Position-Dependent Optical Properties

Hanuza et al. synthesized three methyl-substituted 5-nitropyridine-2-thiols (3-Me, 4-Me, 6-Me) and studied their aerobic oxidation to disulfides. The optical properties (UV-Vis absorption, emission) and the HOMO-LUMO gaps varied systematically with the methyl group position [1]. By analogy, 3-Pyridinethiol, 6-nitro- (bearing the thiol at position 3 and nitro at position 6) is expected to display a distinct redox potential and spectroscopic signature compared to isomers such as 2-mercapto-5-nitropyridine. The 3-thiol/6-nitro arrangement places the SH group in a different electronic environment, which DFT calculations on related systems (e.g., 4-nitropyridine-3-thiol) have shown to affect S–H bond polarity, acidity, and hydrogen-bonding propensity [2].

Redox Chemistry Disulfide Formation Spectroscopy

Regiochemistry Drives Metal Coordination Mode: 3-Thiol/6-Nitro Enables Distinct N,S-Binding vs. 2-Thiol Isomers

The Cu(I) cluster formed from 5-nitropyridine-2-thiolate (where SH is at the 2-position) produces a distorted octahedral Cu₆S₆ cluster with NIR emission, stabilized by N,S-chelating coordination from the 2-thiolate moiety [1]. When the thiol occupies the 3-position as in 6-nitropyridine-3-thiol, the N–S bite distance and the chelate ring size change, which computational studies on pyridinethiolate ligands show alters the metal–sulfur bond character and the resulting cluster geometry [2]. This means that 3-Pyridinethiol, 6-nitro- will form metal complexes with different nuclearity, stability, and photophysical properties compared to 2-mercapto-5-nitropyridine.

Coordination Chemistry Metal Clusters Ligand Design

Antibacterial Activity of Nitropyridinethiols Requires Specific Thiol Position: Evidence from 2-Mercapto-5-nitropyridine SAR

Classic structure–activity relationship (SAR) studies on 2-mercapto-5-nitropyridine against acid-fast bacilli established that both the thiol group and its position relative to the nitro group are essential for antibacterial activity. Compounds bearing hydroxyl or amino groups in place of thiol showed no activity, and the p-position relationship between the nitro and thiol groups was critical [1]. Although MIC values for 3-Pyridinethiol, 6-nitro- have not been published, the SAR evidence indicates that a 3-thiol/6-nitro substitution pattern will yield a distinct antibacterial profile compared to the 2-thiol/5-nitro isomer, since the spatial relationship between the pharmacophoric groups is fundamentally altered.

Antimicrobial Structure-Activity Relationship Tuberculosis

Recommended Application Scenarios Where 3-Pyridinethiol, 6-nitro- Provides a Procurement Advantage


C–H Functionalization and Late-Stage Derivatization of Nitroheteroarenes

The class-level ~10⁴-fold rate enhancement of nitropyridines over nitrobenzene in vicarious nucleophilic substitution (VNS) [1] means that 3-Pyridinethiol, 6-nitro- is a kinetically privileged substrate for C–H alkylation. Researchers pursuing rapid diversification of nitropyridine scaffolds should select this compound when reaction throughput and conversion efficiency are critical, as generic nitrobenzene substrates are impractical for the same transformations.

Electrocatalyst Development Requiring Predictable CECE Mechanism

When designing Ni(pyridinethiolate)₃⁻-type electrocatalysts for hydrogen evolution, the electron-withdrawing nitro group of 3-Pyridinethiol, 6-nitro- ensures the catalyst operates via the well-characterized CECE mechanism rather than the alternative CCEE pathway triggered by electron-donating substituents [1]. This mechanistic predictability is essential for quantitative modeling of catalytic turnover and for applications where mechanistic consistency across a catalyst library is required.

Synthesis of Luminescent Metal-Organic Clusters with Tunable NIR Emission

The 3-thiol/6-nitro regioisomer provides a different N,S-chelate bite geometry than the 2-thiol/5-nitro isomer, which has been shown to form Cu₆S₆ clusters with unusual temperature-dependent NIR emission (blue-shift from 77 K to 298 K) [1]. Procurement of 3-Pyridinethiol, 6-nitro- enables exploration of structurally novel metal clusters whose photophysical properties are inaccessible using the 2-thiol isomer.

Antimicrobial Chemotype Exploration Against Drug-Resistant Mycobacteria

Historical SAR data show that antibacterial activity of nitropyridinethiols critically depends on the thiol–nitro spatial relationship [1]. 3-Pyridinethiol, 6-nitro- represents a structurally distinct chemotype from the historically characterized 2-mercapto-5-nitropyridine. This compound is appropriate for screening programs targeting resistant mycobacterial strains where novel chemotypes are urgently needed to circumvent existing resistance mechanisms.

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